

# Solusprin vs acetylsalicylic acid molecular structure

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An In-depth Technical Guide on the Molecular Structures of **Solusprin** and Acetylsalicylic Acid  
For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a detailed comparative analysis of the molecular structures of acetylsalicylic acid, the active ingredient in aspirin, and its lysine salt derivative, often found in formulations like **Solusprin** for enhanced solubility and faster onset of action. This document elucidates the structural distinctions, physicochemical properties, and analytical characterization methodologies for these two compounds. Furthermore, it visualizes their structures and mechanism of action through Graphviz diagrams, offering a comprehensive resource for researchers in pharmacology and drug development.

## Introduction

Acetylsalicylic acid, a cornerstone of modern medicine, is a widely used nonsteroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and antiplatelet properties. Its therapeutic effects are primarily attributed to the irreversible inhibition of cyclooxygenase (COX) enzymes. However, its limited aqueous solubility can affect its dissolution rate and subsequent absorption. To address this, more soluble salt forms have been developed. **Solusprin** is a brand name for aspirin, and in some formulations, it utilizes lysine acetylsalicylate, a salt of acetylsalicylic acid with the amino acid lysine, to improve solubility and bioavailability.<sup>[1]</sup> This

guide focuses on the molecular and structural differences between acetylsalicylic acid and lysine acetylsalicylate.

## Molecular Structure

### Acetylsalicylic Acid

Acetylsalicylic acid (ASA), with the chemical name 2-(acetyloxy)benzoic acid, is a synthetic derivative of salicylic acid.[2] Its molecular structure consists of a benzene ring to which a carboxylic acid group and an ester group are attached at ortho positions. The presence of both a carboxylic acid and an ester functional group is crucial for its pharmacological activity.

### Solusprin (Lysine Acetylsalicylate)

The active ingredient in more soluble formulations of **Solusprin** is lysine acetylsalicylate.[3][4] This compound is a salt formed through an acid-base reaction between the carboxylic acid group of acetylsalicylic acid and the basic amino groups of lysine.[4] Lysine, an essential amino acid, has two amino groups, one at the alpha-position and another at the epsilon-position of its side chain, which can accept a proton from the carboxylic acid of ASA. This ionic interaction significantly enhances the molecule's polarity and, consequently, its water solubility.[5]

Below is a Graphviz diagram illustrating the molecular structures of acetylsalicylic acid and lysine acetylsalicylate.

Lysine Acetylsalicylate

$C_{15}H_{22}N_2O_6$

Acetylsalicylic Acid

$C_9H_8O_4$

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**Figure 1:** Molecular structures of Acetylsalicylic Acid and Lysine Acetylsalicylate.

## Data Presentation

The following table summarizes and compares the key quantitative data for acetylsalicylic acid and lysine acetylsalicylate.

Property	Acetylsalicylic Acid	Lysine Acetylsalicylate
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>4</sub> <a href="#">[6]</a>	C <sub>15</sub> H <sub>22</sub> N <sub>2</sub> O <sub>6</sub> <a href="#">[7]</a>
Molecular Weight	180.16 g/mol <a href="#">[8]</a>	326.34 g/mol <a href="#">[9]</a>
IUPAC Name	2-(acetyloxy)benzoic acid <a href="#">[6]</a>	(2S)-2,6-diaminohexanoic acid; 2-(acetyloxy)benzoic acid <a href="#">[10]</a>
CAS Number	50-78-2 <a href="#">[8]</a>	62952-06-1 <a href="#">[7]</a>
Melting Point	135 °C <a href="#">[8]</a>	154-156 °C <a href="#">[11]</a>
Water Solubility	3 mg/mL (25 °C) <a href="#">[8]</a>	Higher than acetylsalicylic acid <a href="#">[5]</a>
pKa	3.5 <a href="#">[8]</a>	Not applicable (salt)

## Experimental Protocols

The structural elucidation and characterization of acetylsalicylic acid and its derivatives are commonly performed using a combination of spectroscopic and crystallographic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of acetylsalicylic acid by identifying the chemical environment of its protons (<sup>1</sup>H NMR) and carbon atoms (<sup>13</sup>C NMR).

Methodology:

- Sample Preparation: Dissolve 10-20 mg of acetylsalicylic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.

- Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
- The characteristic signals for acetylsalicylic acid include a singlet for the methyl protons of the acetyl group (~2.3 ppm), multiplets for the aromatic protons (7.1-8.2 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).[\[12\]](#)
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
  - A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are required.
  - Key resonances include the methyl carbon (~21 ppm), aromatic carbons (122-151 ppm), the ester carbonyl carbon (~170 ppm), and the carboxylic acid carbonyl carbon (~170 ppm).[\[13\]](#)
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum for analysis.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of acetylsalicylic acid, confirming its elemental composition.

Methodology:

- Sample Preparation: Prepare a dilute solution of acetylsalicylic acid (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer, often coupled with a liquid chromatograph (LC-MS) for sample introduction and separation. Electrospray ionization (ESI) is a common ionization technique.[\[14\]](#)
- Analysis:
  - Introduce the sample into the mass spectrometer.

- Acquire the mass spectrum in either positive or negative ion mode. In negative ion mode, the deprotonated molecule  $[M-H]^-$  is observed at  $m/z$  179.
- For structural confirmation, tandem mass spectrometry (MS/MS) can be performed. The fragmentation of the parent ion ( $m/z$  179) typically yields a prominent fragment ion at  $m/z$  137, corresponding to the loss of the acetyl group (ketene, 42 Da).
- Data Interpretation: Analyze the mass-to-charge ratios of the molecular ion and its fragments to confirm the structure.

## X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state of lysine acetylsalicylate.

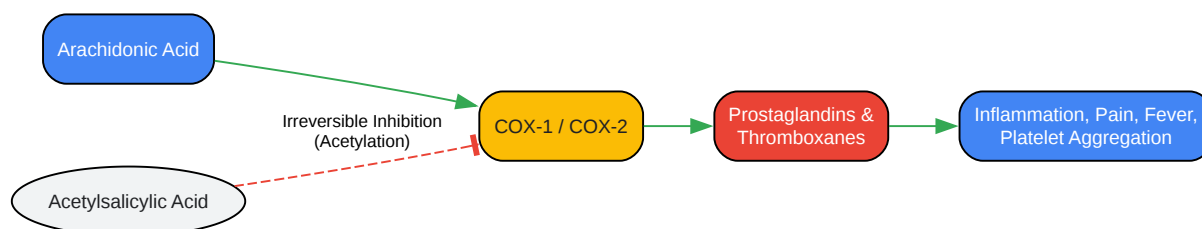
Methodology:

- Crystal Growth: Grow single crystals of lysine acetylsalicylate of suitable size and quality. This is a critical and often challenging step. For hygroscopic compounds like lysine, this may require rigorously anhydrous conditions.[\[15\]](#)[\[16\]](#)
- Instrumentation: Use a single-crystal X-ray diffractometer.
- Data Collection: Mount a single crystal on the diffractometer and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded by a detector.
- Structure Solution and Refinement:
  - Process the diffraction data to determine the unit cell dimensions and space group.
  - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
  - Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure. This will reveal the precise bond lengths, bond angles, and intermolecular interactions, including the ionic bond between the acetylsalicylate anion and the lysinium cation.

## Mechanism of Action: COX Inhibition

The primary mechanism of action for acetylsalicylic acid involves the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] This inhibition is achieved through the acetylation of a serine residue within the active site of the enzyme.[17] This covalent modification blocks the access of the substrate, arachidonic acid, to the catalytic site, thereby preventing the synthesis of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.[3][4]

The following Graphviz diagram illustrates the signaling pathway of COX inhibition by acetylsalicylic acid.



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**Figure 2:** Mechanism of COX enzyme inhibition by Acetylsalicylic Acid.

## Conclusion

While **Solusprin**'s active ingredient is fundamentally derived from acetylsalicylic acid, the formulation utilizing lysine acetylsalicylate presents a distinct molecular entity with altered physicochemical properties. The formation of a salt with lysine significantly enhances water solubility, which can lead to more rapid absorption and onset of therapeutic action. The core pharmacophore responsible for COX inhibition, the acetylsalicylate moiety, remains unchanged. A thorough understanding of these molecular nuances, characterized by the experimental protocols outlined in this guide, is essential for the continued development and optimization of salicylate-based therapeutics.

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